molecular formula C12H20F3NO4 B1653013 2-((tert-Butoxycarbonyl)amino)-4-methyl-2-(trifluoromethyl)pentanoic acid CAS No. 170462-69-8

2-((tert-Butoxycarbonyl)amino)-4-methyl-2-(trifluoromethyl)pentanoic acid

Cat. No. B1653013
M. Wt: 299.29
InChI Key: MUJOGMJYEGHPQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid” is similar to the one you’re asking about . It has a molecular weight of 305.25 and is stored at room temperature . Another related compound is “®-2-((tert-Butoxycarbonyl)amino)pentanoic acid”, which is a valine derivative .


Synthesis Analysis

Amino acid ionic liquids (AAILs), such as those derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs), have been used in dipeptide synthesis . The Boc-AAILs were synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .


Molecular Structure Analysis

The InChI code for “2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid” is 1S/C13H14F3NO4/c1-12(2,3)21-11(20)17-9-5-4-7(13(14,15)16)6-8(9)10(18)19/h4-6H,1-3H3,(H,17,20)(H,18,19) .


Physical And Chemical Properties Analysis

“2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid” is a solid at room temperature . All of the Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane at room temperature .

Scientific Research Applications

Precursor for Amino Acid Derivatives 2-((tert-Butoxycarbonyl)amino)-4-methyl-2-(trifluoromethyl)pentanoic acid and its derivatives serve as precursors in the synthesis of complex amino acids and peptides, which are crucial for developing pharmaceuticals and studying biological processes. For instance, its role in the hydrogenation process to create trans-4-methylproline, a compound with potential therapeutic applications, highlights its importance in synthetic chemistry (Nevalainen & Koskinen, 2001).

Synthesis of Fluorinated Amino Acids The compound's utility extends to the stereoselective synthesis of γ-fluorinated α-amino acids, which are valuable in medicinal chemistry for their bioactivity and ability to cross biological barriers more effectively. The described methodologies enable the production of fluorinated amino acid derivatives with high enantiomeric excess, demonstrating the compound's role in introducing fluorine atoms into bioactive molecules (Laue et al., 2000).

Structural Studies and Polymorphism Investigations into the crystalline forms of related compounds underscore the significance of 2-((tert-Butoxycarbonyl)amino)-4-methyl-2-(trifluoromethyl)pentanoic acid derivatives in the study of molecular structures and polymorphism. Such research provides insights into the conformational behaviors of peptides and may inform the design of more stable and effective therapeutic agents (Gebreslasie, Jacobsen, & Görbitz, 2011).

Enzyme-mediated Transformations The compound's derivatives are instrumental in enzyme-mediated transformations, showcasing its versatility in synthetic biology and enzyme engineering. For instance, epoxy amino acids produced from allylglycines that are cyclised to yield hydroxyproline derivatives illustrate the potential of using such compounds in the biosynthesis of non-standard amino acids, which can have diverse applications in biotechnology and drug development (Krishnamurthy et al., 2014).

Anticancer Drug Development Additionally, amino acetate functionalized Schiff base organotin(IV) complexes derived from the compound have shown promise in anticancer drug development. Their in vitro cytotoxicity against various human tumor cell lines underscores the potential of these complexes in therapeutic applications, highlighting the importance of the compound in the synthesis of bioactive materials with potential clinical benefits (Basu Baul et al., 2009).

Safety And Hazards

The safety information for “2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid” includes hazard statements H302, H315, H319, H335 .

properties

IUPAC Name

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F3NO4/c1-7(2)6-11(8(17)18,12(13,14)15)16-9(19)20-10(3,4)5/h7H,6H2,1-5H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJOGMJYEGHPQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)(C(F)(F)F)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501187874
Record name N-[(1,1-Dimethylethoxy)carbonyl]-2-(trifluoromethyl)leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501187874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((tert-Butoxycarbonyl)amino)-4-methyl-2-(trifluoromethyl)pentanoic acid

CAS RN

170462-69-8
Record name N-[(1,1-Dimethylethoxy)carbonyl]-2-(trifluoromethyl)leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170462-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-2-(trifluoromethyl)leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501187874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((tert-Butoxycarbonyl)amino)-4-methyl-2-(trifluoromethyl)pentanoic acid
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2-((tert-Butoxycarbonyl)amino)-4-methyl-2-(trifluoromethyl)pentanoic acid

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